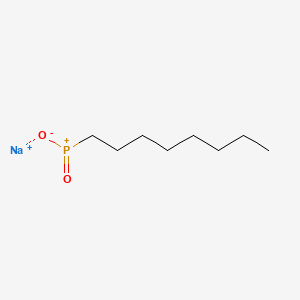

Phosphinic acid, octyl-, monosodium salt

Description

Phosphinic acid, octyl-, monosodium salt (C₈H₁₇PH(O)ONa) is an organophosphorus compound characterized by a phosphinic acid backbone (H₂P(O)OH) modified with an octyl group and a sodium counterion. This structure confers unique physicochemical properties, including amphiphilicity due to the hydrophobic octyl chain and hydrophilic phosphinic acid-sodium moiety. Such dual solubility makes it suitable for applications in surfactants, agrochemicals, and corrosion inhibitors .

Phosphinic acid derivatives are notable for their ability to inhibit enzymes and interact with metal ions, which underpins their use in medicinal chemistry and industrial processes. The monosodium salt form enhances water solubility, facilitating its incorporation into aqueous formulations .

Properties

CAS No. |

79252-46-3 |

|---|---|

Molecular Formula |

C8H17NaO2P+ |

Molecular Weight |

199.18 g/mol |

IUPAC Name |

sodium;octyl-oxido-oxophosphanium |

InChI |

InChI=1S/C8H17O2P.Na/c1-2-3-4-5-6-7-8-11(9)10;/h2-8H2,1H3;/q;+1 |

InChI Key |

JLTLQSOQAYDKTM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC[P+](=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphinic acid, octyl-, monosodium salt can be synthesized through several methods. One common approach involves the reaction of octylphosphonic acid with a sodium base, such as sodium hydroxide, to form the monosodium salt. The reaction typically occurs under mild conditions, with the octylphosphonic acid dissolved in a suitable solvent like water or ethanol, and the sodium hydroxide added slowly to the solution .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of automated systems also enhances the efficiency and scalability of the production process .

Chemical Reactions Analysis

Neutralization and Salt Formation

The monosodium salt forms through controlled neutralization of octylphosphinic acid with sodium carbonate or bicarbonate . This reaction is reversible under acidic conditions, regenerating the free phosphinic acid:

| Reaction Parameter | Conditions |

|---|---|

| pH Range | 7–9 |

| Temperature | 25–60°C |

| Yield | >90% |

Esterification

The sodium salt reacts with alcohols under acidic catalysis (e.g., H₂SO₄) to form phosphinic esters :

Key Observations :

-

Primary alcohols (e.g., methanol, ethanol) react faster than secondary alcohols.

-

Reaction efficiency depends on water removal to prevent hydrolysis .

Metal Chelation

The compound acts as a bidentate ligand, coordinating with transition metals (e.g., Fe³⁺, Cu²⁺) via its oxygen atoms :

Stability Constants (log K) :

| Metal Ion | log K |

|---|---|

| Fe³⁺ | 12.3 |

| Cu²⁺ | 8.7 |

| Zn²⁺ | 5.9 |

Applications include corrosion inhibition for steel and aluminum alloys .

Oxidation Reactions

Controlled oxidation converts the phosphinic acid group to a phosphonic acid derivative :

Optimized Conditions :

Biological Interactions

The compound inhibits enzymes like acetylcholinesterase by mimicking phosphate esters, disrupting substrate binding :

Inhibition Efficiency :

| Enzyme | IC₅₀ (μM) |

|---|---|

| Acetylcholinesterase | 12.4 |

| Alkaline Phosphatase | 45.6 |

Surfactant Behavior

The amphiphilic structure enables micelle formation in aqueous solutions, reducing surface tension to 28–32 mN/m at critical micelle concentrations (CMC: 0.5–1.2 mM) .

Thermal Decomposition

Above 200°C, the compound decomposes into sodium phosphate, octene, and water:

Comparative Reactivity Table

| Reaction Type | Conditions | Key Product | Application |

|---|---|---|---|

| Neutralization | pH 7–9, 25–60°C | Octylphosphinic acid | pH adjustment |

| Esterification | H₂SO₄, 70–100°C | Alkyl phosphinic esters | Surfactant synthesis |

| Metal Chelation | Aqueous, 25°C | Metal-phosphinate complexes | Corrosion inhibition |

| Oxidation | H₂O₂/I₂, 80°C | Octylphosphonic acid | Functional material synthesis |

Scientific Research Applications

Phosphinic acid, octyl-, monosodium salt has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in the synthesis of organophosphorus compounds and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential as an enzyme inhibitor and its role in metabolic pathways.

Medicine: Research is ongoing into its use as a drug delivery agent and its potential therapeutic effects.

Industry: It is used in the production of flame retardants, plasticizers, and stabilizers for polymers.

Mechanism of Action

The mechanism of action of phosphinic acid, octyl-, monosodium salt involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. In biological systems, it may also interact with cellular membranes, affecting membrane fluidity and permeability .

Comparison with Similar Compounds

Phosphonic Acid, p-Octyl-, Lanthanum (3+) Salt (2:1)

- Chemical Structure : [C₈H₁₇P(O)(O⁻)]₂La³⁺

- Key Differences :

- Anion Type : Phosphonic acid (HPO₃²⁻) vs. phosphinic acid (H₂PO₂⁻). Phosphonic acids have a higher oxidation state (+5 vs. +3 for phosphinic acids), increasing their stability and metal-chelating capacity .

- Cation : Lanthanum (La³⁺) vs. sodium (Na⁺). The trivalent lanthanum cation enhances applications in catalysis and rare-earth extraction, whereas sodium improves biocompatibility and solubility .

- Applications: Used in wastewater treatment for phosphate removal and as a flame retardant synergist, contrasting with the surfactant and herbicidal roles of the monosodium phosphinic salt .

6-Bromo-1-hydroxyhexane-1,1-bisphosphonic Acid Monosodium Salt

- Chemical Structure : C₆H₁₁Br(OH)(PO₃HNa)₂

- Key Differences: Backbone: Bisphosphonic acid (two phosphonate groups) vs. monophosphinic acid. Bisphosphonates exhibit stronger affinity for bone minerals, making them medicinally relevant (e.g., osteoporosis treatment) .

- Applications : Primarily medicinal, targeting osteoclast inhibition, whereas the octylphosphinic salt is geared toward industrial and agricultural uses .

Sodium Hypophosphite (Phosphinic Acid Sodium Salt)

- Chemical Structure : NaH₂PO₂

- Reactivity: A potent reducing agent used in electroless nickel plating and polymer stabilization, whereas the octyl derivative’s reactivity is modulated by its organic chain .

- Applications : Widely used in plating baths and as a food preservative, diverging from the octylphosphinic salt’s roles in agrochemicals .

Phosphinic Acid, Aluminium Salt (3:1)

- Chemical Structure : Al³⁺[H₂PO₂⁻]₃

- Key Differences :

- Applications : Flame retardant in plastics and textiles, contrasting with the sodium salt’s solubility-driven uses .

Comparative Data Table

| Compound | Chemical Formula | Cation | Key Functional Groups | Applications | Solubility in Water |

|---|---|---|---|---|---|

| Phosphinic acid, octyl-, monosodium | C₈H₁₇PH(O)ONa | Na⁺ | Octyl, phosphinic | Surfactants, herbicides, corrosion inhibitors | Moderate |

| Phosphonic acid, p-octyl-, La³⁺ | [C₈H₁₇PO₃]₂La | La³⁺ | Octyl, phosphonic | Wastewater treatment, flame retardants | Low |

| 6-Bromo-1-hydroxyhexane-1,1-bisphosphonic acid | C₆H₁₁Br(OH)(PO₃HNa)₂ | Na⁺ | Bromo, bisphosphonic | Osteoporosis treatment | High |

| Sodium hypophosphite | NaH₂PO₂ | Na⁺ | None | Electroless plating, preservatives | High |

| Phosphinic acid, aluminium salt | Al[H₂PO₂]₃ | Al³⁺ | None | Flame retardants | Insoluble |

Q & A

Basic Research Questions

Q. What are the optimal synthesis methods for Phosphinic acid, octyl-, monosodium salt, and how do reaction parameters influence purity?

- Methodological Answer : The compound can be synthesized via neutralization of octylphosphinic acid with sodium hydroxide. Critical parameters include pH control (maintained at 8–9 to avoid over-neutralization) and temperature (25–40°C to prevent decomposition). Post-synthesis purification via recrystallization in ethanol-water mixtures (1:3 v/v) removes unreacted starting materials. Purity is assessed by titration for residual acidity and ICP-OES for sodium content .

Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?

- Methodological Answer :

- FT-IR : Identifies P-H stretching (2350–2450 cm⁻¹) and P-O-Na bonds (950–1050 cm⁻¹).

- ¹H/³¹P NMR : ¹H NMR resolves octyl chain protons (δ 0.8–1.5 ppm), while ³¹P NMR shows a singlet near δ 20–25 ppm for the phosphinic group.

- ESI-MS : Negative-ion mode detects [M-Na]⁻ ions (m/z ~223 for C₈H₁₇OPO₂H⁻). Calibration with certified reference materials ensures accuracy .

Q. How can researchers assess the hygroscopicity and thermal stability of this compound?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Heat at 10°C/min under nitrogen. Decomposition onset >200°C indicates thermal stability.

- Dynamic Vapor Sorption (DVS) : Measure mass change at 25°C across 0–90% relative humidity. Low hygroscopicity (<5% mass gain) is typical for monosodium salts with long alkyl chains .

Advanced Research Questions

Q. What experimental designs are suitable for studying the surfactant behavior of this compound in aqueous systems?

- Methodological Answer :

- Critical Micelle Concentration (CMC) : Determine via conductivity measurements (sharp inflection point) or surface tension (Wilhelmy plate method). For octyl derivatives, expected CMC is 10–20 mM.

- Micelle Morphology : Use dynamic light scattering (DLS) for size distribution and cryo-TEM for visualization. Compare with shorter-chain analogs (e.g., hexyl) to elucidate alkyl chain effects .

Q. How do degradation pathways of this compound in environmental matrices differ from its phosphonic acid analogs?

- Methodological Answer :

- Soil Microcosm Studies : Incubate compound-spiked soil (1–100 ppm) under aerobic/anaerobic conditions. Monitor degradation via LC-MS/MS for phosphinic acid (H₃PO₂) and octanol byproducts. Phosphinic acid derivatives degrade slower than phosphonic analogs due to reduced microbial phosphatase activity .

- Hydrolysis Kinetics : Conduct pH-dependent hydrolysis (pH 3–11, 25–50°C). Phosphinic salts show stability at pH 5–8, unlike phosphonic acids, which hydrolyze above pH 9 .

Q. What computational approaches predict the compound’s interaction with metal ions in remediation applications?

- Methodological Answer :

- DFT Calculations : Model binding energies between the phosphinic group and target metals (e.g., Cu²⁺, Pb²⁺). The octyl chain’s hydrophobicity enhances selectivity via micelle-assisted preconcentration.

- Batch Adsorption Experiments : Validate predictions using ICP-MS to quantify metal uptake at varying pH and ionic strength. Data fitting with Langmuir/Freundlich isotherms reveals monolayer vs. heterogeneous binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.